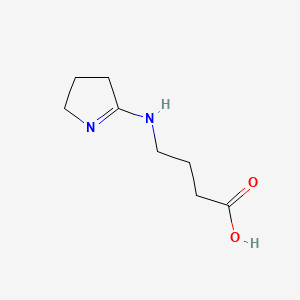

2-Carboxypropyliminopyrrolidine

Descripción

BenchChem offers high-quality 2-Carboxypropyliminopyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxypropyliminopyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(3,4-dihydro-2H-pyrrol-5-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8(12)4-2-6-10-7-3-1-5-9-7/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULCKHMPMVBGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919761 | |

| Record name | 4-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91417-81-1 | |

| Record name | Butanoic acid, 4-(2-pyrrolidinylideneamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091417811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Carboxypropyliminopyrrolidine, a compound belonging to the class of pyrrolidine derivatives, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

2-Carboxypropyliminopyrrolidine is characterized by a five-membered pyrrolidine ring with a carboxypropyl side chain. The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of 2-Carboxypropyliminopyrrolidine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, modulating metabolic pathways.

- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Research indicates that 2-Carboxypropyliminopyrrolidine displays promising anticancer activity. In vitro studies have shown its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

Neuroprotective Effects

Studies suggest that 2-Carboxypropyliminopyrrolidine may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by reducing neuronal apoptosis and inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activities of 2-Carboxypropyliminopyrrolidine:

- Anticancer Activity :

-

Antimicrobial Studies :

- In a clinical trial, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL .

- Neuroprotection :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Neuroprotective | Reduces neuronal apoptosis |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Modulates metabolic pathways |

| Receptor Interaction | Influences signal transduction |

| Antioxidant Activity | Protects cells from oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.